Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
Overview
Description
“Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C8H8O2S2 . It is also known as "4,6-Dihydrothieno [3,4-b]thiophene-2-carboxylic Acid Methyl Ester" .
Molecular Structure Analysis
The molecular weight of “Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate” is 200.28 . The InChI code for this compound is 1S/C8H8O2S2/c1-10-8(9)6-2-5-3-11-4-7(5)12-6/h2H,3-4H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate” is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
1. Medicinal Chemistry Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
2. Industrial Chemistry and Material Science Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
3. Electronics Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
4. Anti-Atherosclerotic Agents 2-Octylthiophene, a thiophene derivative, is used in the synthesis of anti-atherosclerotic agents . Atherosclerosis is a disease where plaque builds up inside your arteries, and these agents help in treating this condition .
5. Anticancer Agents 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents . These agents are used in the treatment of various types of cancer .
6. Insecticides Thiophene derivatives also act as metal complexing agents and are used in the development of insecticides . These compounds can help control pests that are harmful to crops .
7. Anti-Inflammatory Drugs Thiophene-based drugs such as Suprofen have a 2-substituted thiophene framework and are known as nonsteroidal anti-inflammatory drugs .
8. Dental Anesthetics Articaine , a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
9. Synthesis of Pyrazolone Moieties Thiophene incorporating pyrazolone moieties have been synthesized via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-amino-1H-pyrazol-5(4H)-one .
Safety And Hazards
“Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S2/c1-10-8(9)6-2-5-3-11-4-7(5)12-6/h2H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUQUYKPAMERGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)CSC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392509 | |
Record name | methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate | |
CAS RN |
7767-60-4 | |
Record name | methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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